2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4OS/c1-15-22(31-24(26-15)16-8-2-4-10-18(16)25)23(30)28-19-11-5-3-9-17(19)20-14-29-13-7-6-12-21(29)27-20/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCVHISDJMWVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.92 g/mol. The structure features a thiazole ring linked to a tetrahydroimidazopyridine moiety and a chlorophenyl group, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and tetrahydroimidazopyridine structures exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds similar to this one have been tested against various bacterial and fungal strains.
- Inhibition of Specific Enzymes : The tetrahydroimidazopyridine core is known to interact with specific enzymes, such as glutaminyl cyclases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the core structure significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of lipophilic groups | Generally increases activity |
| Substitution on the phenyl ring | Can enhance or diminish potency depending on steric effects |
| Variations in the thiazole substituents | Influence solubility and interaction with targets |
Case Studies
- Anticancer Studies : A study evaluated similar thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Compounds exhibiting a tetrahydroimidazopyridine structure demonstrated significant tumor suppression compared to controls .
- Antimicrobial Activity : Research on related compounds indicated effective inhibition against pathogenic strains such as Staphylococcus aureus and Candida albicans. The presence of the chlorophenyl group was noted to enhance antimicrobial efficacy by improving membrane permeability .
- Enzyme Inhibition : A series of tetrahydroimidazopyridine derivatives were tested for their inhibitory effects on glutaminyl cyclase (PgQC). Certain structural modifications led to a 60-fold increase in potency, suggesting that the compound's design can be optimized for better enzyme targeting .
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Enzymatic Pathways : By inhibiting specific enzymes involved in cellular signaling pathways, it can disrupt processes like cell proliferation and survival.
- Modulating Lipophilicity : Structural modifications that enhance lipophilicity improve cellular uptake and bioavailability, contributing to increased efficacy .
Scientific Research Applications
Structure and Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 413.0 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that thiazole derivatives possess notable antimicrobial activity. Studies have shown that compounds similar to 2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide exhibit effectiveness against various bacterial strains and fungi. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. In vitro assays have demonstrated activity against several cancer cell lines, including breast cancer and colon cancer cells .
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, thiazole compounds have been reported to exhibit anti-inflammatory and analgesic properties. The presence of electron-withdrawing groups like chlorine enhances their biological efficacy by increasing lipophilicity and improving receptor binding affinity .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives demonstrated that compounds with structural similarities to This compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial potency compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, the compound was tested against MCF7 breast cancer cells using the Sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting that this compound could serve as a lead for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities:
Key Observations:
- Substituent Diversity: The target compound’s tetrahydroimidazo[1,2-a]pyridine group introduces a saturated bicyclic system, contrasting with pyridinyl (), pyrimidinyl (), or aminopyridine () substituents. This may enhance conformational rigidity or alter hydrogen-bonding interactions with biological targets.
- Chlorophenyl vs.
- Biological Targets : Analogs like Dasatinib intermediates () are tyrosine kinase inhibitors, suggesting the target compound may share similar mechanisms. However, the tetrahydroimidazo[1,2-a]pyridine group could shift selectivity toward distinct kinase domains.
Inferred Pharmacological Properties
- Solubility : The tetrahydroimidazo[1,2-a]pyridine group may improve aqueous solubility compared to purely aromatic substituents (e.g., pyridinyl in ).
- Bioavailability : Increased molecular weight (~450 vs. ~365 in ) could reduce passive diffusion, necessitating formulation optimization.
- Target Binding : The bicyclic amine may engage in unique interactions with ATP-binding pockets in kinases, analogous to Dasatinib’s pyrimidine and piperazine groups .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical intermediates should be monitored?
The compound can be synthesized via sulfur-directed ortho-lithiation of a thiazole precursor followed by nucleophilic coupling with aryl isocyanates. Key intermediates include:
- 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (core intermediate, validated by NMR and IR) .
- Protected amide intermediates (e.g., using 4-methoxybenzyl chloride) to prevent side reactions during subsequent coupling steps . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate purity via high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
Q. What preliminary biological assays are suitable for evaluating its activity?
Prioritize in vitro assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Kinase inhibition assays (e.g., Src kinase family) due to structural similarity to Dasatinib derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale synthesis?
Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). For example:
- Use flow chemistry to enhance reproducibility and reduce side reactions .
- Optimize lithiation conditions (e.g., -78°C, THF solvent) to minimize decomposition .
- Screen coupling catalysts (e.g., Pd-based catalysts for Suzuki-Miyaura reactions in related analogs) .
Q. How to address contradictory data in biological activity across studies?
- Dose-response validation : Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility does not skew results .
- Structural analogs : Compare bioactivity with derivatives (e.g., replacing the chlorophenyl group) to isolate pharmacophore contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize analogs with modifications to:
- The thiazole ring (e.g., methyl → trifluoromethyl substitution) .
- The imidazopyridine moiety (e.g., saturation of the tetrahydro ring) .
Q. How to improve pharmacokinetic properties such as solubility and bioavailability?
- pKa modulation : Adjust the carboxamide group’s ionization using data from analogs (e.g., pKa ~8–10 for optimal membrane permeability) .
- Prodrug strategies : Introduce ester or phosphate groups to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time .
Q. What advanced techniques resolve mechanistic ambiguities in its mode of action?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- Cryo-EM/X-ray crystallography : Determine co-crystal structures with enzymes (e.g., kinases) .
- Metabolic profiling : Use LC-MS to identify in vivo metabolites and potential off-target effects .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
